molecular formula C20H22N4O5 B12317374 N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide CAS No. 32443-73-5

N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide

Cat. No.: B12317374
CAS No.: 32443-73-5
M. Wt: 398.4 g/mol
InChI Key: FJSXOOVXUKPJIB-JRSDLYFSSA-N
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Description

N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide is a complex organic compound characterized by its unique structure, which includes benzoylhydrazinylidene and trihydroxyhexylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide typically involves the condensation of benzoylhydrazine with a trihydroxyhexylidene precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and hydrazinylidene compounds. Examples include:

  • Benzamide
  • N-[(E)-[(2Z)-2-(hydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide

Uniqueness

N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of benzoylhydrazinylidene and trihydroxyhexylidene groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

32443-73-5

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide

InChI

InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-

InChI Key

FJSXOOVXUKPJIB-JRSDLYFSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/CC(C(CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O

Origin of Product

United States

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